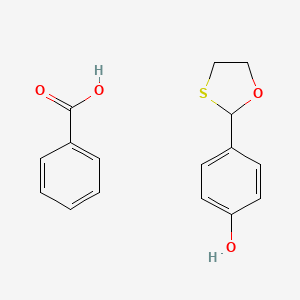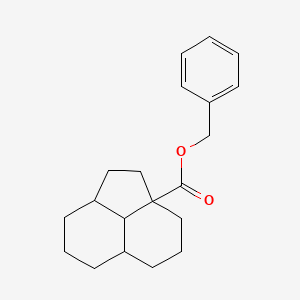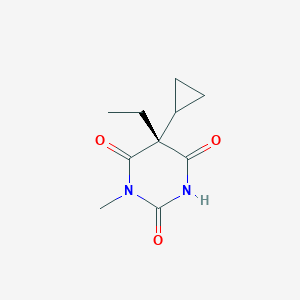![molecular formula C28H35ClN2O4 B12569868 Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate CAS No. 189224-00-8](/img/structure/B12569868.png)
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dodecyl chain, a chloro-substituted benzene ring, a cyano group, and a phenoxyacetamido moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxyacetamido intermediate: This step involves the reaction of phenoxyacetic acid with a suitable amine to form the phenoxyacetamido intermediate.
Introduction of the cyano group: The intermediate is then reacted with a cyanoacetylating agent, such as cyanoacetic acid or its derivatives, to introduce the cyano group.
Chlorination: The resulting compound is chlorinated using a chlorinating agent like thionyl chloride or phosphorus pentachloride to introduce the chloro group.
Esterification: Finally, the esterification of the chlorinated compound with dodecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid yields this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Aplicaciones Científicas De Investigación
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar phenoxy structure.
Cyanoacetamide derivatives: Compounds with a cyano group and amide functionality, used in various chemical and biological applications.
Uniqueness
Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dodecyl chain enhances its lipophilicity, making it suitable for applications in hydrophobic environments.
Propiedades
Número CAS |
189224-00-8 |
|---|---|
Fórmula molecular |
C28H35ClN2O4 |
Peso molecular |
499.0 g/mol |
Nombre IUPAC |
dodecyl 4-chloro-3-[(2-cyano-2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C28H35ClN2O4/c1-2-3-4-5-6-7-8-9-10-14-19-34-28(33)22-17-18-24(29)25(20-22)31-27(32)26(21-30)35-23-15-12-11-13-16-23/h11-13,15-18,20,26H,2-10,14,19H2,1H3,(H,31,32) |
Clave InChI |
DFMTYBZUERKKDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(C#N)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12569786.png)
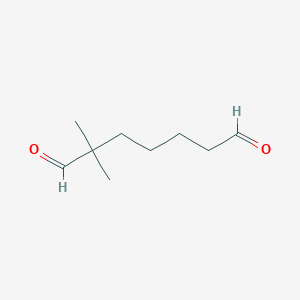
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
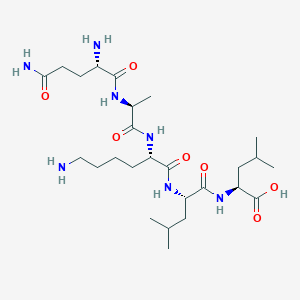
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
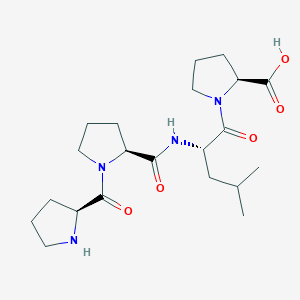
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)
